5beta-Dihydrocortisol 21-Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

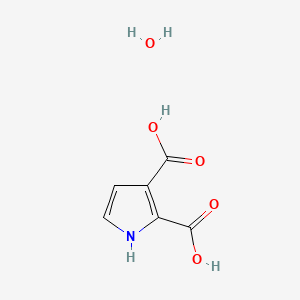

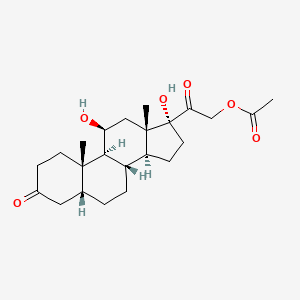

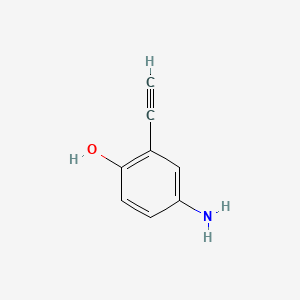

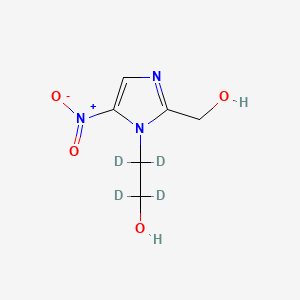

5beta-Dihydrocortisol 21-Acetate is a biochemical compound with the molecular formula C23H34O6 and a molecular weight of 406.51 . It’s used for proteomics research .

Molecular Structure Analysis

The molecular structure of 5beta-Dihydrocortisol 21-Acetate has been determined through spectroscopic evaluation . The compound has a molecular formula of C23H34O6 .Wissenschaftliche Forschungsanwendungen

Cosmetic Formulations

5beta-Dihydrocortisol 21-Acetate is used in the development of cosmetic products, particularly in whitening creams. A specific method has been developed for the simultaneous quantification of hydrocortisone 21 acetate and other compounds in cosmetic formulations using high-performance liquid chromatography . This application is crucial for ensuring the safety and efficacy of cosmetic products.

Proteomics Research

This compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions . Proteomics is a field that explores the structure and function of proteins, which are vital to many biological processes.

Pharmacological Studies

In pharmacology, 5beta-Dihydrocortisol 21-Acetate is used to study its binding mechanism with human serum albumin . This research is significant for understanding how drugs interact with proteins in the blood, influencing their distribution, efficacy, and metabolism.

Anticancer Activity

There is research exploring the role of 5beta-Dihydrocortisol and its acetate form in anticancer activity . The compound’s interaction with human serum albumin could be a pathway through which it exerts its effects on cancer cells.

Analytical Chemistry

The compound is involved in analytical chemistry methods, such as stability-indicating assays, which are used to validate the stability of pharmaceuticals and ensure their safety over time .

Apoptosis Induction

5beta-Dihydrocortisol has been shown to induce apoptosis in certain cell lines, such as MCF-7 breast cancer cells . Apoptosis, or programmed cell death, is a critical process in cancer treatment, and compounds that can induce apoptosis are valuable for therapeutic research.

Fluorescence Quenching Studies

The compound has been used in studies to observe fluorescence quenching in human serum albumin, which can provide insights into the structural and functional aspects of proteins .

Method Development for Compound Quantification

The development of methods for the quantification of 5beta-Dihydrocortisol 21-Acetate and related compounds is essential for various applications, including quality control in pharmaceutical manufacturing .

Safety and Hazards

Wirkmechanismus

Target of Action

5beta-Dihydrocortisol 21-Acetate is a metabolite of cortisol, a glucocorticoid hormone produced in the adrenal cortex . It is a potential mineralocorticoid , which means it may have an affinity for the mineralocorticoid receptors in the body. These receptors are primarily found in the kidneys and play a crucial role in maintaining electrolyte balance and blood pressure .

Mode of Action

As a potential mineralocorticoid, 5beta-Dihydrocortisol 21-Acetate may bind to mineralocorticoid receptors, similar to cortisol This binding can lead to the activation of these receptors, which in turn can regulate the transcription of specific genes

Biochemical Pathways

Given its potential role as a mineralocorticoid, it may be involved in the regulation of electrolyte and water balance in the body . This could potentially affect pathways related to sodium and potassium homeostasis, among others.

Result of Action

5beta-Dihydrocortisol 21-Acetate has been shown to potentiate glucocorticoid activity in raising the intraocular pressure . It has also been found to induce apoptosis in breast cancer cells

Eigenschaften

IUPAC Name |

[2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16+,17+,18+,20-,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPGWRDUCWIIR-PMBJRREOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747643 |

Source

|

| Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

CAS RN |

64313-94-6 |

Source

|

| Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)